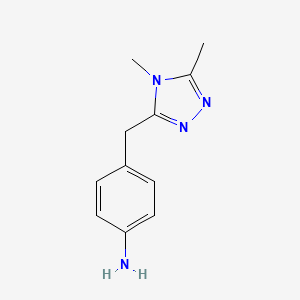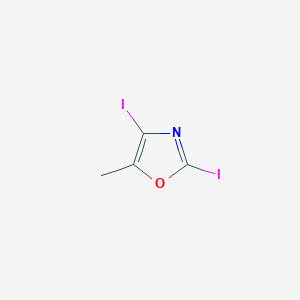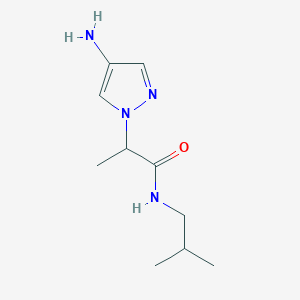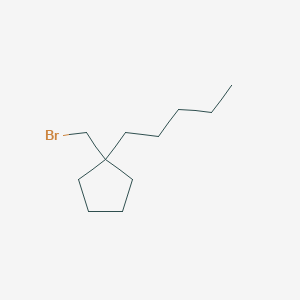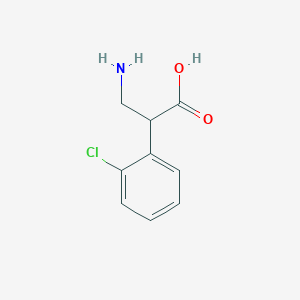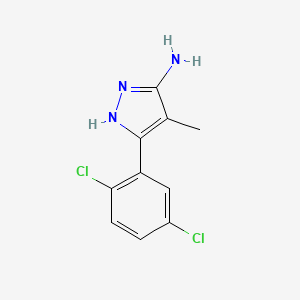![molecular formula C8H11ClINOS B13634859 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride is a complex organic compound with a unique structure that includes an iodine atom, a thieno[3,2-c]pyran ring, and a methanamine group
Méthodes De Préparation
The synthesis of 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride involves several steps, including the formation of the thieno[3,2-c]pyran ring and the introduction of the iodine atom. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Analyse Des Réactions Chimiques
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving cellular processes and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
- 1-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
- 1-{2-chloro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
These compounds share a similar core structure but differ in the halogen atom present. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride .
Propriétés
Formule moléculaire |
C8H11ClINOS |
|---|---|
Poids moléculaire |
331.60 g/mol |
Nom IUPAC |
(2-iodo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10INOS.ClH/c9-8-3-5-6(4-10)11-2-1-7(5)12-8;/h3,6H,1-2,4,10H2;1H |
Clé InChI |
MKOXFWZXYKQFCX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C2=C1SC(=C2)I)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


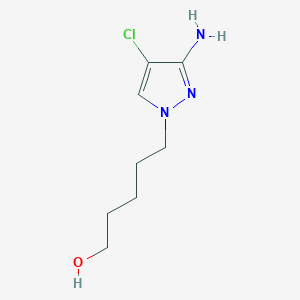
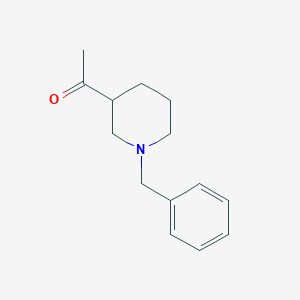
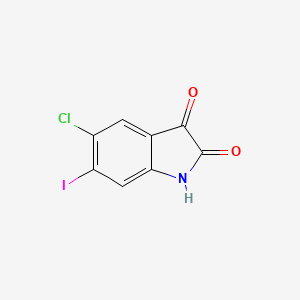
![1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride](/img/structure/B13634801.png)
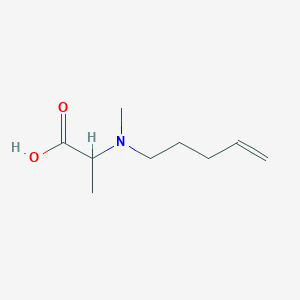
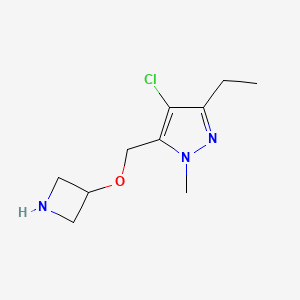
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)

